9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine is a tricyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a fused seven-membered benzoxazepine ring, which is known for its wide range of biological activities and pharmacological properties.
Vorbereitungsmethoden
The synthesis of 9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine typically involves the reaction of 1,2-diketones, 2-formyl phenoxy acetic acids, and ammonium acetate in acetic acid under reflux conditions. This is followed by the addition of thionyl chloride to produce lactam in the absence of a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has shown potential as a therapeutic agent due to its activity on the central nervous system, acting as enzyme inhibitors, analgesics, and sedatives.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine involves its interaction with specific molecular targets and pathways. It acts on the central nervous system by inhibiting certain enzymes, which leads to its analgesic and sedative effects. In cancer treatment, it functions as a PI3-kinase inhibitor, disrupting cellular signaling pathways that promote tumor growth and survival .
Vergleich Mit ähnlichen Verbindungen
9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine can be compared with other similar compounds, such as:
9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine: This compound has a bromine atom instead of a methoxy group, which may alter its reactivity and biological activity.
2-Oxazolidinone, 3-(9-bromo-5,6-dihydroimidazo[1,2-D][1,4]benzoxazepin-2-yl)-4-(difluoromethyl)-: This compound features additional functional groups that may enhance its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H12N2O2 |
---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
9-methoxy-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine |
InChI |
InChI=1S/C12H12N2O2/c1-15-9-2-3-10-11(8-9)16-7-6-14-5-4-13-12(10)14/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
GJONWNRGRJIJTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=NC=CN3CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.